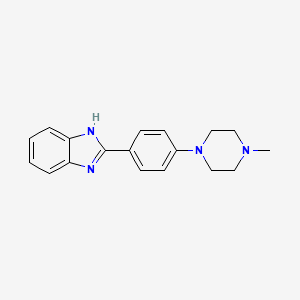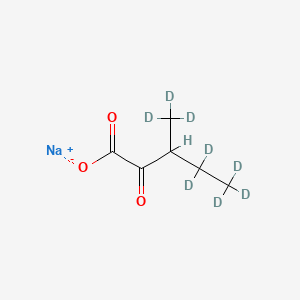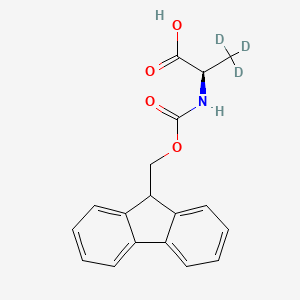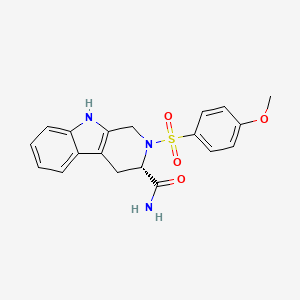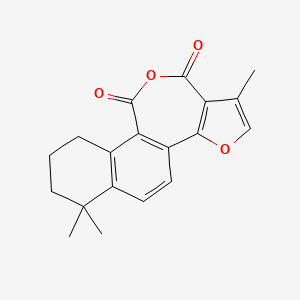
Menin-MLL inhibitor 24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menin-MLL inhibitor 24 is a small molecule inhibitor designed to disrupt the interaction between menin and mixed-lineage leukemia (MLL) fusion proteinsBy inhibiting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute myeloid leukemia (AML) and other related cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Menin-MLL inhibitor 24 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Common reagents used in these reactions include organic solvents, bases, acids, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific reaction times to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and process intensification are employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Menin-MLL inhibitor 24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Applications De Recherche Scientifique
Menin-MLL inhibitor 24 has a wide range of scientific research applications, including:
Mécanisme D'action
Menin-MLL inhibitor 24 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption inhibits the recruitment of MLL fusion proteins to target gene promoters, leading to the downregulation of oncogenic gene expression. The compound specifically targets the menin-MLL interaction, which is essential for the leukemogenic activity of MLL fusion proteins. By blocking this interaction, this compound promotes the differentiation and apoptosis of leukemia cells .
Comparaison Avec Des Composés Similaires
Menin-MLL inhibitor 24 is part of a broader class of menin inhibitors, including compounds such as SNDX-5613 (revumenib) and KO-539 (ziftomenib). These inhibitors share a common mechanism of action but differ in their chemical structures, binding affinities, and pharmacokinetic properties. This compound is unique in its specific binding mode and high potency, making it a valuable tool for studying menin-MLL interactions and developing targeted therapies .
List of Similar Compounds
- SNDX-5613 (revumenib)
- KO-539 (ziftomenib)
- MI-503
- DS-1594a
This compound represents a promising therapeutic strategy for targeting menin-MLL interactions in acute leukemias. Its unique properties and wide range of applications make it a valuable compound for scientific research and drug development.
Propriétés
Numéro CAS |
2654081-35-1 |
|---|---|
Formule moléculaire |
C32H50FN7O3 |
Poids moléculaire |
599.8 g/mol |
Nom IUPAC |
N-ethyl-5-fluoro-2-[[5-[2-[(3R)-6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-yl]-2,7-diazaspiro[3.4]octan-7-yl]-1,2,4-triazin-6-yl]oxy]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C32H50FN7O3/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3/t27-/m1/s1 |
Clé InChI |
PDUGAXSIWNMIBQ-HHHXNRCGSA-N |
SMILES isomérique |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)[C@H](CCCN(C)CCOC)C(C)C |
SMILES canonique |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(CCCN(C)CCOC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


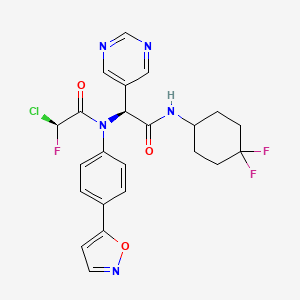
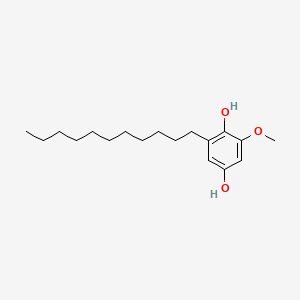
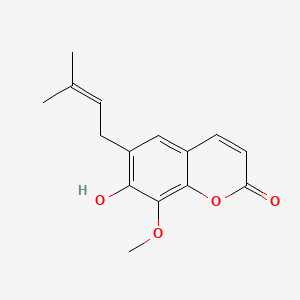

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
